molecular formula C11H21N3O2 B13566193 tert-butylN-[2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl]carbamate

tert-butylN-[2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl]carbamate

Cat. No.: B13566193
M. Wt: 227.30 g/mol
InChI Key: AWRMWHUSBZILST-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl]carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protective group attached to a propan-2-ylamine backbone, which is further substituted with a 4,5-dihydroimidazole (imidazoline) ring. The imidazoline moiety, a partially saturated heterocycle, confers distinct electronic and steric properties compared to fully aromatic imidazoles. The Boc group is widely employed in organic synthesis to protect amines during multi-step reactions, particularly in pharmaceutical chemistry. The compound’s molecular formula is inferred as C₁₂H₂₃N₃O₂ (based on structural analogs in ), with a molecular weight of approximately 257.3 g/mol.

Properties

Molecular Formula

C11H21N3O2

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl N-[2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl]carbamate

InChI

InChI=1S/C11H21N3O2/c1-10(2,3)16-9(15)14-11(4,5)8-12-6-7-13-8/h6-7H2,1-5H3,(H,12,13)(H,14,15)

InChI Key

AWRMWHUSBZILST-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C1=NCCN1

Origin of Product

United States

Chemical Reactions Analysis

tert-butylN-[2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl]carbamate can undergo various chemical reactions, including:

Scientific Research Applications

tert-butylN-[2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl]carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of tert-butylN-[2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with tert-butyl N-[2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl]carbamate, enabling comparative analysis of their physicochemical and functional properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Key Applications/Properties
tert-Butyl N-[2-(4,5-dihydro-1H-imidazol-2-yl)ethyl]-N-methyl carbamate C₁₁H₂₁N₃O₂ 227.31 Ethyl chain, N-methyl carbamate 95% Intermediate in medicinal chemistry
tert-Butyl N-(5-bromo-1H-imidazo[4,5-b]pyridin-2-ylmethyl)carbamate C₁₃H₁₉BrN₄O₂ 343.22 Bromoimidazopyridine, methyl linker N/A Biological activity (e.g., kinase inhibition)
Compound 10 (Adamantane-triazine derivative) C₃₀H₅₂N₇O₃ 558.41 Adamantane, triazine, polyether chain 100% Cannabinoid receptor modulation

Key Comparative Analysis

Backbone and Substituent Effects Alkyl Chain Length: The target compound’s propan-2-yl group introduces greater steric bulk compared to the ethyl chain in its N-methylated analog. This may reduce solubility in polar solvents but enhance lipid membrane permeability. The saturated ring may also reduce metabolic oxidation compared to fully aromatic systems.

Functional Group Impact Boc Protection: All listed compounds utilize the Boc group for amine protection, but the absence of N-methylation in the target compound (vs. the analog in ) may increase its reactivity in deprotection steps or downstream functionalization. Electron-Withdrawing Groups: The bromine atom in ’s compound enhances electrophilicity, whereas the adamantane group in Compound 10 introduces extreme hydrophobicity and rigidity, favoring interactions with lipophilic binding pockets (e.g., cannabinoid receptors).

Physicochemical Properties

  • Solubility : The target compound’s intermediate alkyl chain length suggests moderate aqueous solubility, contrasting with the highly lipophilic adamantane derivative and the more polar bromoimidazopyridine.
  • Analytical Data : Compound 10 exhibits an HPLC retention time of 18.96 min (100% purity), while the N-methylated analog has 95% purity, reflecting differences in purification challenges. HRMS data for Compound 10 ([M+H]⁺ = 558.4107) exemplifies advanced analytical validation, a benchmark for characterizing the target compound.

Biological Relevance The imidazoline core in the target compound may interact with adrenergic or imidazoline receptors, whereas the imidazopyridine in is associated with kinase inhibition. Compound 10 demonstrates targeted receptor modulation (e.g., cannabinoid receptors) due to its adamantane-triazine pharmacophore.

Research Findings and Gaps

  • Synthetic Feasibility : The Boc group’s stability in the target compound is advantageous, but the propan-2-yl substituent may complicate crystallization, as seen in crystallographic studies using SHELX software ().
  • Biological Data: No direct biological data are provided for the target compound, unlike its adamantane-containing analog.
  • Thermodynamic Properties : Melting points, logP values, and pKa data are absent in the evidence, limiting a full structure-activity relationship (SAR) analysis.

Biological Activity

Tert-butyl N-[2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl]carbamate is a compound of significant interest in medicinal chemistry due to its structural characteristics and biological potential. This article focuses on its biological activity, synthesis, and applications, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of tert-butyl N-[2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl]carbamate is C₁₆H₂₄N₂O₂, with a molecular weight of 227.30 g/mol. The compound features a tert-butyl group , an imidazole moiety , and a carbamate functional group . These structural components contribute to its pharmacological properties.

Tert-butyl N-[2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl]carbamate has been identified as an important intermediate in the synthesis of Lacosamide , an anticonvulsant drug. Lacosamide functions by enhancing the slow inactivation of voltage-gated sodium channels and modulating the collapse response mediator protein 2 (CRMP2), which is crucial for its efficacy in treating partial-onset seizures and neuropathic pain.

Pharmacological Studies

Studies have indicated that the compound exhibits notable binding affinity to sodium channels, suggesting potential applications in treating neurological disorders. The imidazole component may also provide additional therapeutic avenues, including antifungal and antibacterial activities.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of compounds related to tert-butyl N-[2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl]carbamate:

Compound NameStructure FeaturesUnique Aspects
LacosamideContains an imidazole ringApproved for clinical use as an anticonvulsant
2-(1H-Imidazol-5-yl)acetic acid hydrochlorideImidazole ring with carboxylic acid functionalityPotential use in metabolic studies
4-Amino-N-(4-methylphenyl)-1H-imidazoleImidazole with amino groupInvestigated for anti-cancer properties
3-Amino-4-methylpyrazolePyrazole ring with amino functionalityStudied for anti-inflammatory effects

Synthesis Methods

The synthesis of tert-butyl N-[2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl]carbamate typically involves reactions between tert-butyl carbamate and appropriate precursors containing the imidazole ring. Common methods include:

  • Coupling Reactions : Utilizing activating agents such as carbodiimides.
  • Direct Condensation Reactions : Conducted under controlled conditions.
  • Crystallization Techniques : Employed to obtain pure samples for characterization.

Case Studies

Research has highlighted several case studies that illustrate the biological efficacy of compounds related to tert-butyl N-[2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl]carbamate:

  • Anticonvulsant Activity : A study demonstrated that derivatives of this compound exhibit significant anticonvulsant properties in animal models, showing promise for further development into therapeutic agents for epilepsy.
  • Antimicrobial Testing : Preliminary tests indicated that compounds with similar imidazole structures possess antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.

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